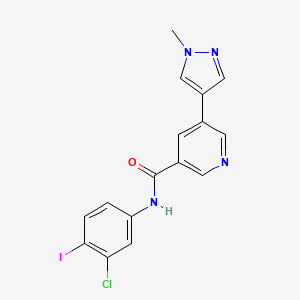
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as CLP-3, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. CLP-3 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
CK2 is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. The inhibition of CK2 by N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide leads to the suppression of CK2-mediated signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to have potent inhibitory effects on CK2 activity, leading to the inhibition of cell proliferation and induction of apoptosis. In addition, N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects, as CK2 has been implicated in the regulation of inflammatory signaling pathways. N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to have neuroprotective effects, as CK2 has been implicated in the pathogenesis of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for various research applications. N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in cancer research and neurodegenerative diseases, making it a promising candidate for drug development. However, the use of N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in lab experiments is limited by its high cost and limited availability.
Direcciones Futuras
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has shown promising results in preclinical studies for its potential applications in cancer therapy and neurodegenerative diseases. Future research should focus on the development of more efficient and cost-effective synthesis methods for N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, as well as the optimization of its pharmacokinetic properties. In addition, further studies are needed to investigate the potential applications of N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in other fields of research, such as infectious diseases and autoimmune disorders.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide involves a series of reactions starting with the coupling of 3-chloro-4-iodoaniline with 1-methyl-4-pyrazolecarboxaldehyde to form the intermediate 3-chloro-4-iodo-N-(1-methylpyrazol-4-yl)aniline. This intermediate is then reacted with 3-cyanopyridine-2-carboxylic acid to form the final product, N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide. The synthesis of N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in cancer research, as CK2 is overexpressed in many types of cancer cells. N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has also been investigated for its potential applications in neurodegenerative diseases, as CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClIN4O/c1-22-9-12(8-20-22)10-4-11(7-19-6-10)16(23)21-13-2-3-15(18)14(17)5-13/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISWSVKXLSFJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)NC3=CC(=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClIN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)

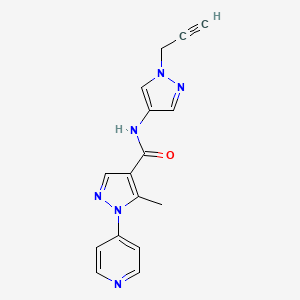
![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)
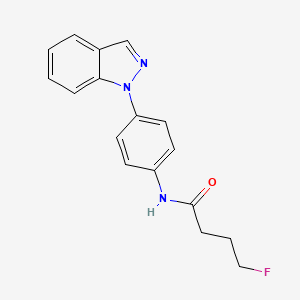

![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)
![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)
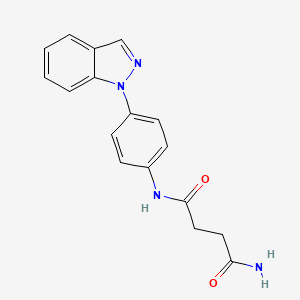
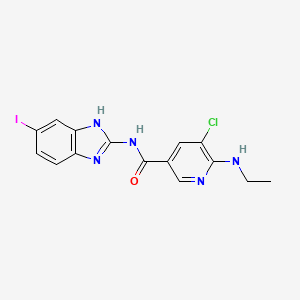
![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)